Triazoli

Triazoles are a class of heterocyclic compounds characterized by the presence of a three-membered ring containing one nitrogen atom and two carbon atoms, with at least one additional nitrogen atom. These versatile molecules exhibit a wide range of biological activities and have been widely studied for their potential applications in various fields.

In pharmaceuticals, triazoles are particularly noted for their antifungal properties due to the potent activity against Candida species. Drugs such as fluconazole and itraconazole belong to this class, making them essential treatments for fungal infections. Additionally, some triazoles show promising anti-cancer effects by interfering with DNA replication or inducing apoptosis in cancer cells.

Furthermore, triazoles are extensively utilized as intermediates in the synthesis of other pharmaceuticals and agrochemicals due to their synthetic versatility. Their unique chemical structure allows for diverse functional groups that can be introduced, enabling the development of novel compounds with specific biological properties.

The broad spectrum of applications, combined with their structural diversity, makes triazoles a critical component in modern medicinal chemistry and drug discovery efforts.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

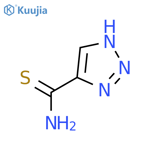

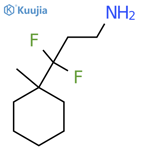

|

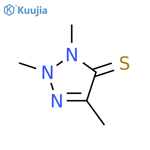

4H-1,2,3-Triazole-4-thione,2,3-dihydro-2,3,5-trimethyl- | 64808-27-1 | C5H9N3S |

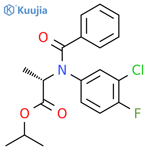

|

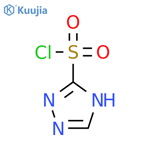

4H-1,2,4-Triazole-3-sulfonyl chloride | 6461-29-6 | C2H2ClN3O2S |

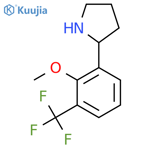

|

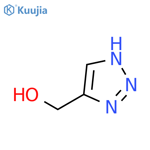

2H-1,2,3-triazol-4-ylmethanol | 84440-19-7 | C3H5N3O |

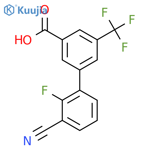

|

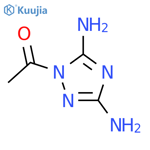

1H-1,2,4-Triazole-3,5-diamine, 1-acetyl- | 86147-15-1 | C4H7N5O |

|

1h-1,2,3triazole-4-carbothioic acid amide | 885280-96-6 | C3H4N4S |

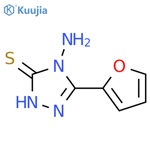

|

4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | 80809-38-7 | C6H6N4OS |

|

4H-1,2,4-Triazol-4-amine, 3,5-dibutyl- | 62695-58-3 | C10H20N4 |

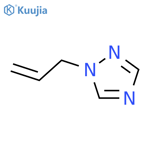

|

1-Allyl-1H-1,2,4-triazole oxalate | 63935-98-8 | C5H7N3 |

|

5-methyl-4H-1,2,4-triazole-3,4-diamine hydrobromide | 54557-76-5 | C3H8BrN5 |

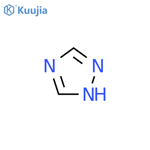

|

1H-1,2,4-Triazol-3-yl | 736917-78-5 | C2H3N3 |

Letteratura correlata

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

Fornitori consigliati

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

Flamprop-M-isopropyl Cas No: 57973-67-8

Flamprop-M-isopropyl Cas No: 57973-67-8 -

-

-